molecular formula C17H20O5 B14759820 Phenyl-(4,5,5,6-tetramethoxy-1-cyclohexa-1,3-dienyl)methanone

Phenyl-(4,5,5,6-tetramethoxy-1-cyclohexa-1,3-dienyl)methanone

Cat. No.: B14759820
M. Wt: 304.34 g/mol
InChI Key: KNIBWDCUPJEBJC-UHFFFAOYSA-N
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Description

Phenyl-(4,5,5,6-tetramethoxy-1-cyclohexa-1,3-dienyl)methanone is an organic compound characterized by a phenyl group attached to a tetramethoxy-substituted cyclohexadienyl ring through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl-(4,5,5,6-tetramethoxy-1-cyclohexa-1,3-dienyl)methanone typically involves the reaction of a phenyl-substituted precursor with a tetramethoxy-substituted cyclohexadienyl compound under specific conditions. Common reagents used in the synthesis include phenylhydrazine and methanesulfonic acid, which facilitate the formation of the desired product through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl-(4,5,5,6-tetramethoxy-1-cyclohexa-1,3-dienyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions include oxidized derivatives such as ketones and carboxylic acids, reduced alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions employed.

Scientific Research Applications

Phenyl-(4,5,5,6-tetramethoxy-1-cyclohexa-1,3-dienyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl-(4,5,5,6-tetramethoxy-1-cyclohexa-1,3-dienyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl-(4,5,5,6-tetramethoxy-1-cyclohexa-1,3-dienyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

IUPAC Name

phenyl-(4,5,5,6-tetramethoxycyclohexa-1,3-dien-1-yl)methanone

InChI

InChI=1S/C17H20O5/c1-19-14-11-10-13(15(18)12-8-6-5-7-9-12)16(20-2)17(14,21-3)22-4/h5-11,16H,1-4H3

InChI Key

KNIBWDCUPJEBJC-UHFFFAOYSA-N

Canonical SMILES

COC1C(=CC=C(C1(OC)OC)OC)C(=O)C2=CC=CC=C2

Origin of Product

United States

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